4-(Azetidin-1-yl)-2-methylaniline
Description
Significance of Azetidine (B1206935) Core Structures in Medicinal Chemistry
The azetidine ring, a four-membered saturated heterocycle containing a single nitrogen atom, has garnered significant attention in medicinal chemistry. ontosight.airsc.org Historically, these structures were considered challenging to synthesize due to their intrinsic ring strain. nih.govmedwinpublishers.com However, recent advancements in synthetic methodologies have made them more accessible, unlocking their potential for drug discovery. rsc.orgnih.gov The azetidine motif offers a compelling balance of structural rigidity and chemical stability, which is highly desirable in drug design. nih.govpharmablock.com This rigidity helps to pre-organize the spatial orientation of substituents, which can lead to higher binding affinity with biological targets by reducing the entropic penalty upon binding. enamine.net
Pharmacological Relevance of Azetidine Derivatives
The incorporation of the azetidine moiety into molecular structures has led to a diverse range of pharmacologically active compounds. nih.gov Azetidine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and antidiabetic properties. nih.govontosight.ai They are also valuable in developing agents for central nervous system (CNS) disorders. nih.gov
Several successful drugs and clinical candidates feature the azetidine ring, underscoring its pharmacological importance. chemrxiv.org For instance, Azelnidipine is an approved antihypertensive drug that acts as a calcium channel blocker. enamine.netdrugbank.comCobimetinib , a MEK1/2 inhibitor, is used in targeted cancer therapy. pharmablock.com Furthermore, research has shown that azetidine-based compounds can act as potent and selective inhibitors for various enzymes, such as N-ribosyl hydrolases and signal transducer and activator of transcription 3 (STAT3), highlighting their potential in treating a range of diseases. lifechemicals.comnih.gov
Table 1: Examples of Pharmacologically Active Azetidine-Containing Compounds
| Compound | Therapeutic Area/Target | Pharmacological Role | Reference |
|---|---|---|---|
| Azelnidipine | Hypertension | Calcium Channel Blocker | enamine.netdrugbank.com |
| Cobimetinib | Cancer | MEK1/2 Inhibitor | pharmablock.com |
| Ziritaxestat | (Formerly in clinical trials) | Autotaxin (ATX) Inhibitor | drughunter.com |
| (R)-azetidine-2-carboxamides | Cancer (Preclinical) | STAT3 Inhibitors | nih.gov |
Role of Azetidines in Contemporary Drug Design and Discovery
In modern drug design, the azetidine ring serves multiple strategic roles. Its small, rigid, and three-dimensional nature makes it an attractive scaffold for fragment-based drug discovery. enamine.net The defined geometry of the azetidine ring allows for precise control over the vectoral projection of chemical substituents, which is crucial for optimizing interactions with protein binding sites. enamine.net
Furthermore, azetidines are increasingly used as bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. They can serve as replacements for other common rings like piperazine (B1678402) or morpholine, or even acyclic motifs. tcichemicals.com This substitution can favorably modulate key drug-like properties, including:
Solubility: The polar nitrogen atom can improve aqueous solubility.
Metabolic Stability: Replacing metabolically vulnerable groups with a stable azetidine ring can enhance a drug's half-life. researchgate.net
Three-Dimensionality: In an era where drug candidates are often too planar ("flat"), azetidines introduce sp³ character, improving spatial complexity and potentially leading to better selectivity and reduced off-target effects. tcichemicals.com
Importance of Substituted Aniline (B41778) Moieties in Organic Synthesis and Pharmaceutical Science
Aniline and its derivatives are fundamental building blocks in both organic synthesis and the pharmaceutical industry. researchgate.net These aromatic amines are versatile precursors for a vast array of more complex molecules, including dyes, polymers, and, most importantly, a wide range of therapeutic agents. slideshare.net The amino group on the benzene (B151609) ring can be readily modified, and the ring itself can be functionalized, allowing for the creation of large libraries of compounds for screening. wisdomlib.orgacs.org
Substituted anilines are core fragments in numerous approved drugs across various therapeutic areas, such as oncology, infectious diseases, and neurology. researchgate.netdrugbank.com For example, the aniline motif is central to many kinase inhibitors used in cancer treatment, where it often forms key hydrogen bond interactions within the ATP-binding pocket of the target enzyme. The anti-cancer drug Asciminib and the HIV protease inhibitor Amprenavir are just two examples of pharmaceuticals that contain a substituted aniline moiety. nih.gov
However, the aniline group is also considered a "structural alert" in medicinal chemistry, as it can be susceptible to metabolic oxidation, potentially leading to the formation of reactive metabolites. nih.gov Consequently, the specific substitution pattern on the aniline ring is critical. Medicinal chemists carefully design these substitutions to enhance potency and selectivity while mitigating potential metabolic liabilities. The strategic modification of the aniline scaffold is a key aspect of lead optimization in drug discovery. nih.gov
The 4-(Azetidin-1-yl)-2-methylaniline Chemical Scaffold as a Focus of Advanced Chemical Research
The chemical scaffold This compound represents a deliberate and strategic fusion of the two pharmacophorically significant moieties discussed above. This compound, with the chemical formula C₁₀H₁₄N₂ and a molecular weight of 162.23 g/mol , serves as a valuable intermediate and building block in the synthesis of more complex, biologically active molecules. biosynth.com
The structure features:
An aniline ring substituted at the 4-position with an azetidine ring and at the 2-position with a methyl group.
The azetidine ring attached via its nitrogen atom to the aromatic core.
The methyl group at the 2-position (ortho to the amino group) can influence the planarity and electronic properties of the aniline ring, which may be beneficial for modulating binding interactions and metabolic stability. The azetidine at the 4-position (para to the amino group) acts as a key modulator of physicochemical properties, potentially enhancing solubility and providing a vector for further chemical elaboration.
Research involving this specific scaffold is often found in patent literature and synthetic chemistry studies, where it is used as a precursor for creating novel classes of compounds, particularly kinase inhibitors and other targeted therapies. Its unique combination of a stable, three-dimensional heterocycle with a versatile, substituted aromatic amine makes This compound a focal point for researchers aiming to develop next-generation therapeutic agents.
Table 2: Chemical Identity of this compound
| Identifier | Value | Reference |
|---|---|---|
| Chemical Name | This compound | biosynth.com |
| CAS Number | 344405-56-7 | biosynth.com |
| Molecular Formula | C₁₀H₁₄N₂ | biosynth.com |
| Molecular Weight | 162.23 g/mol | biosynth.com |
Structure
3D Structure
Properties
IUPAC Name |
4-(azetidin-1-yl)-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-8-7-9(3-4-10(8)11)12-5-2-6-12/h3-4,7H,2,5-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSQPXDQOSPHTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90666336 | |
| Record name | 4-(Azetidin-1-yl)-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90666336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344405-56-7 | |
| Record name | 4-(Azetidin-1-yl)-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90666336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Azetidin 1 Yl 2 Methylaniline and Its Structural Analogs
Direct Synthetic Routes to the 4-(Azetidin-1-yl)-2-methylaniline Compound
The direct synthesis of this compound can be achieved through several strategic approaches. One common method involves the nucleophilic substitution reaction between a suitable aniline (B41778) precursor and an azetidine (B1206935) derivative. For instance, the reaction of 2-methyl-4-fluoroaniline with azetidine can yield the target compound. The reactivity of the starting materials and the reaction conditions, such as solvent and temperature, are crucial for optimizing the yield and purity of the final product.
Another viable route is the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction would involve the coupling of 2-methylaniline with a 1-bromo- or 1-tosylazetidine in the presence of a palladium catalyst and a suitable base. The choice of ligand for the palladium catalyst is critical in this transformation to ensure efficient coupling and prevent side reactions.
Additionally, reductive amination can be employed, starting from 2-methyl-4-nitroaniline. This multi-step process would first involve the reduction of the nitro group to an amino group, followed by a reaction with an azetidine precursor under reductive conditions. This method allows for the introduction of the azetidine moiety while simultaneously forming the aniline structure.
| Starting Materials | Reagents and Conditions | Product |
| 2-Methyl-4-fluoroaniline, Azetidine | Base (e.g., K2CO3), High-boiling solvent (e.g., DMSO), Heat | This compound |
| 2-Methylaniline, 1-Bromoazetidine | Palladium catalyst (e.g., Pd2(dba)3), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | This compound |
| 2-Methyl-4-nitroaniline | 1. Reduction (e.g., H2, Pd/C), 2. Azetidin-3-one, Reductive amination (e.g., NaBH(OAc)3) | This compound |
Strategies for the Construction of the Azetidine Ring System.mdpi.comnih.govrsc.orgacs.orgmdpi.com
The synthesis of the azetidine ring, a key structural motif in many biologically active compounds, can be accomplished through various synthetic strategies. nih.govmdpi.com These methods are often employed to create substituted azetidines which can then be further functionalized.
Cycloaddition reactions represent a powerful tool for the construction of four-membered rings. mdpi.com The [2+2] cycloaddition, also known as the Staudinger synthesis, between an imine and a ketene (B1206846) is a classic method for forming the β-lactam (azetidin-2-one) ring. mdpi.com These β-lactams can subsequently be reduced to the corresponding azetidines. researchgate.net The reaction typically proceeds through a zwitterionic intermediate, followed by electrocyclization. mdpi.com Visible-light-mediated [2+2] photocycloaddition reactions have also emerged as a modern approach for azetidine synthesis. springernature.comresearchgate.net For instance, the reaction between oximes and alkenes can be facilitated by a visible-light photocatalyst to yield highly functionalized azetidines. springernature.com Another notable cycloaddition is the aza-Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, which offers an efficient route to functionalized azetidines. rsc.org
| Reaction Type | Reactants | Key Features |
| Staudinger Synthesis ([2+2] Cycloaddition) | Imine, Ketene | Forms β-lactam intermediate. mdpi.com |
| Visible-Light Photocycloaddition | Oxime, Alkene | Utilizes a photocatalyst for activation. springernature.com |
| Aza-Paternò–Büchi Reaction | Imine, Alkene | Photochemical [2+2] cycloaddition. rsc.org |
| [3+1] Cycloaddition | Donor-Acceptor Aziridines, Isocyanides | Enantioselective synthesis of exo-imido azetidines. acs.org |
Intramolecular cyclization is a widely used strategy for forming the azetidine ring. rsc.org This approach typically involves a precursor molecule containing both a nucleophilic nitrogen atom and an electrophilic carbon center, separated by a suitable linker. The cyclization is often promoted by a base or a metal catalyst. For example, γ-amino alcohols can be converted into azetidines by first transforming the hydroxyl group into a good leaving group (e.g., a mesylate or tosylate) and then inducing intramolecular nucleophilic substitution by the amine. clockss.org Similarly, the intramolecular aminolysis of epoxides, particularly cis-3,4-epoxy amines, catalyzed by Lewis acids like lanthanum (III) trifluoromethanesulfonate (B1224126), provides a regioselective route to 3-hydroxyazetidines. nih.gov Palladium-catalyzed intramolecular C-H amination has also been developed for the synthesis of functionalized azetidines. rsc.org
| Precursor Type | Key Transformation | Catalyst/Reagent |
| γ-Amino Alcohols | Conversion of OH to leaving group, Intramolecular SN2 | Mesyl chloride, Base |
| cis-3,4-Epoxy Amines | Intramolecular regioselective aminolysis | La(OTf)3. nih.gov |
| Acyclic Diazo Compounds | N-H insertion/C-C cyclization | Chiral cation phase-transfer catalyst nih.gov |
| γ-Haloamines | Base-promoted intramolecular nucleophilic ring closure | Base rsc.org |
Nucleophilic ring-closure reactions, particularly those proceeding via an intramolecular SN2 mechanism, are a cornerstone of azetidine synthesis. nih.gov This method relies on the attack of a nitrogen nucleophile onto an electrophilic carbon center within the same molecule, displacing a leaving group to form the four-membered ring. clockss.org A common example is the cyclization of γ-haloamines, where a terminal halogen atom serves as the leaving group. rsc.org The reaction is typically promoted by a base to deprotonate the amine, increasing its nucleophilicity. The stereochemistry of the starting material can often be controlled to produce enantiomerically pure azetidines. The efficiency of the ring closure is influenced by factors such as the nature of the leaving group, the length and flexibility of the linker, and the reaction conditions.
Ring contraction offers a unique approach to azetidine synthesis, starting from larger, more readily available heterocyclic systems. rsc.org A notable example is the ring contraction of α-bromo N-sulfonylpyrrolidinones. acs.orgorganic-chemistry.org This transformation is proposed to occur via nucleophilic addition to the amide carbonyl, followed by cleavage of the N-C(O) bond to form an α-bromocarbonyl derivative with a γ-positioned amide anion. This intermediate then undergoes intramolecular SN2 cyclization, resulting in a formal ring contraction to yield an α-carbonylated N-sulfonylazetidine. acs.org This method is versatile, allowing for the incorporation of various nucleophiles, such as alcohols, phenols, and anilines. acs.orgorganic-chemistry.org
| Starting Material | Key Intermediate | Product |
| α-Bromo N-sulfonylpyrrolidinone | α-Bromocarbonyl derivative with a γ-amide anion | α-Carbonylated N-sulfonylazetidine acs.org |
The ring expansion of aziridines to azetidines represents another synthetic pathway. While the direct thermal isomerization of aziridines to azetidines is not a commonly reported high-yield process, related transformations can achieve this ring expansion. For instance, enzyme-catalyzed one-carbon ring expansion of aziridines has been demonstrated using engineered "carbene transferase" enzymes. This biocatalytic approach can proceed via a mdpi.comnih.gov-Stevens rearrangement of an aziridinium (B1262131) ylide intermediate. While not a simple thermal isomerization, it highlights the potential for converting three-membered rings into four-membered ones. It is important to note that thermal reactions of aziridines can also lead to other products, such as allyl amines, through different isomerization pathways. nih.gov Additionally, metal-free thermal cycloaddition reactions of azides and alkenes can lead to the formation of aryl aziridines. rsc.org
Multi-Component Reactions Involving Azabicyclo Systems
Multi-component reactions (MCRs) offer an efficient pathway to complex molecular architectures from simple starting materials in a single step. acs.org A notable strategy for synthesizing substituted azetidines involves a four-component reaction that utilizes the strain-release of azabicyclo[1.1.0]butane. nih.govnih.gov This method allows for the modular construction of 1,3,3-trisubstituted azetidines. The process is initiated by the coupling of azabicyclo[1.1.0]butyl-lithium with an acyl silane. The resulting alkoxide intermediate undergoes a pageplace.debohrium.com-Brook rearrangement, which generates a carbanion that rapidly collapses to open the strained central bond of the bicyclic system. nih.gov This ring-opening is thermodynamically and kinetically favored, driving the reaction towards the formation of the azetidine ring. nih.gov The resulting lithium amide can then be sequentially reacted with two different electrophiles, allowing for diverse functionalization of the azetidine scaffold. nih.gov
Another example of MCRs in azetidine synthesis is the copper-catalyzed reaction between terminal alkynes, sulfonyl azides, and carbodiimides, which yields functionalized 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives. acs.orgacs.org The proposed mechanism involves the formation of a triazole intermediate from the sulfonyl azide (B81097) and alkyne, which then extrudes nitrogen to form a ketenimine. This ketenimine subsequently undergoes a [2+2] cycloaddition with the carbodiimide (B86325) to form the azetidine ring. acs.org
Metal-Catalyzed Azetidine Synthesis (e.g., Lanthanum-Catalyzed Aminolysis)
Metal-catalyzed reactions provide powerful tools for the construction of azetidine rings. Lanthanum(III) trifluoromethanesulfonate (La(OTf)3) has been identified as an effective catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines. bohrium.comnih.govnih.govfrontiersin.orgfrontiersin.org This method is advantageous as it proceeds in high yields and tolerates a variety of functional groups, including those that are sensitive to acid or are Lewis basic. bohrium.comnih.govnih.govfrontiersin.org The reaction involves the C3-selective intramolecular aminolysis of the cis-epoxy amine, a process promoted by the lanthanum catalyst. nih.govfrontiersin.org Computational studies suggest that the coordination of the lanthanum ion to the substrate and/or product is responsible for the observed regioselectivity. nih.govfrontiersin.org
The optimal conditions for this transformation have been identified as using 5 mol% of La(OTf)3 in refluxing 1,2-dichloroethane (B1671644) (DCE). bohrium.com While the reaction works well for a range of substrates, the yield can be lower for certain epoxy anilines due to competing reactions. bohrium.com
| Catalyst | Substrate | Product | Yield | Reference |
| La(OTf)3 | cis-3,4-epoxy amine | Azetidine | High | bohrium.comnih.gov |
| Tantalum catalyst | Hydroaminoalkylation of alkenes with amines | Azetidine | - | rsc.org |
| Copper(I) iodide | Terminal alkynes, sulfonyl azides, carbodiimides | 2-(sulfonylimino)-4-(alkylimino)azetidine | Good to excellent | acs.org |
Synthetic Transformations Involving Aniline Derivatization
The synthesis of complex molecules often relies on the derivatization of simpler building blocks like aniline. A variety of synthetic transformations can be employed to modify the aniline core, leading to a wide range of functionalized compounds.
Schiff Base Formation as Key Intermediates
Schiff bases, or imines, are versatile intermediates in organic synthesis, formed by the condensation of a primary amine with an aldehyde or ketone. wikipedia.org In the context of aniline derivatives, Schiff bases serve as crucial precursors for the synthesis of various heterocyclic compounds. internationaljournalcorner.cominternationaljournalcorner.comrecentscientific.com The formation of a Schiff base from an aniline derivative, such as 4,4'-oxydianiline (B41483) reacting with o-vanillin, typically proceeds by stirring the components in a suitable solvent like methanol (B129727) at room temperature. wikipedia.org These intermediates are not only important in synthetic chemistry but also play a role in coordination chemistry, where they can act as ligands for metal ions. wikipedia.org
The reactivity of the azomethine group (-CH=N-) in Schiff bases allows for further chemical transformations, making them valuable synthons. internationaljournalcorner.com For instance, they can undergo reductive amination to yield secondary amines. nih.gov
Annulation Reactions to Form Azetidinone Scaffolds (e.g., with Chloroacetyl Chloride)
Azetidin-2-ones, commonly known as β-lactams, are a significant class of four-membered heterocyclic compounds. chemijournal.com A classic and widely used method for their synthesis is the Staudinger cycloaddition, which involves the [2+2] annulation of an imine (Schiff base) with a ketene. chemijournal.com Ketenes can be conveniently generated in situ from acyl chlorides, such as chloroacetyl chloride, in the presence of a base like triethylamine. researchgate.netresearchgate.net
The reaction proceeds by the nucleophilic attack of the imine nitrogen on the ketene, forming a zwitterionic intermediate which then cyclizes to the azetidinone ring. researchgate.net This method has been successfully applied to a variety of Schiff bases derived from anilines to produce a diverse range of substituted azetidinones. chemijournal.comresearchgate.net The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or 1,4-dioxane (B91453) at low temperatures. chemijournal.comresearchgate.net
Amide Coupling Reactions with Aniline Derivatives
The formation of an amide bond is a fundamental transformation in organic chemistry. When dealing with less reactive amines, such as electron-deficient anilines, specific coupling reagents are often required to achieve efficient amide formation. nih.govnih.govresearchgate.netechemi.com A common and effective protocol involves the use of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt) and a base like N,N-diisopropylethylamine (DIPEA). nih.govnih.gov The addition of 4-dimethylaminopyridine (B28879) (DMAP) can further enhance the reaction rate by acting as an acyl transfer agent, forming a highly reactive acyliminium ion intermediate. nih.gov
This methodology has proven successful for coupling various carboxylic acids with a range of aniline derivatives, including those with electron-withdrawing groups, to afford the corresponding amides in good to excellent yields. nih.gov
| Coupling Agent | Additive | Base | Substrates | Product | Reference |
| EDC | HOBt, DMAP | DIPEA | Electron deficient anilines and carboxylic acids | Amides | nih.govnih.gov |
| TBTU | DIEA | - | Aniline derivatives and carboxylic acids | Amides | researchgate.netechemi.com |
| PyBroP | - | - | Anilines and carboxylic acids | Amides | researchgate.net |
| DCC | DMAP | - | Anilines and carboxylic acids | Amides | researchgate.net |
| Oxalyl chloride | - | - | Anilines and carboxylic acids | Amides (via acid chloride) | researchgate.net |
Selective N-Alkylation and N-Methylation of Anilines
The selective alkylation of anilines is a crucial process for synthesizing N-substituted aniline derivatives, which are valuable intermediates in various industries. psu.edu A significant challenge in this area is controlling the degree of alkylation to prevent the formation of undesired di- and tri-alkylated products. psu.edu
One approach to achieve selective N-monoalkylation is the use of ionic liquids as the reaction medium. psu.edu This method has been shown to improve conversion and selectivity in the reaction of anilines with alkyl halides. psu.edu Another powerful strategy is the transition metal-catalyzed N-alkylation of amines with alcohols, often referred to as the "borrowing hydrogen" methodology. acs.orgresearchgate.net Catalysts based on iridium and ruthenium, particularly those with N-heterocyclic carbene (NHC) ligands, have proven to be highly effective for this transformation. acs.orgnih.gov These reactions typically proceed under mild conditions and can be used for both N-alkylation with various alcohols and N-methylation using methanol as the methyl source. acs.orgnih.gov
For N-methylation, various C1 sources can be employed, including methanol, carbon dioxide, and formaldehyde. researchgate.net The choice of catalyst and reaction conditions plays a critical role in controlling the selectivity between N-mono- and N,N-dimethylation. researchgate.netresearchgate.net
| Catalyst/Method | Alkylating Agent | Key Features | Reference |
| Ionic Liquids | Alkyl halides | Improved conversion and selectivity for N-monoalkylation | psu.edu |
| NHC-Ir(III) or NHC-Ru(II) complexes | Alcohols/Methanol | High efficiency, mild conditions, "borrowing hydrogen" mechanism | acs.orgnih.gov |
| Bimetallic PdCu-Fe3O4 nanoparticles | Methanol | Selective N-methylation | researchgate.net |
| Al-MCM-41 mesoporous molecular sieves | Methanol | N-methylation with high selectivity to N-methylaniline at specific temperatures | researchgate.net |
Halogenation and Further Functionalization of Aniline Substrates
The introduction of halogen atoms onto aniline scaffolds is a pivotal step for the subsequent functionalization and synthesis of more complex molecules, including derivatives like this compound. The reactivity of the aniline ring is strongly influenced by the amino group, which is a powerful ortho-, para-director. However, recent advancements have enabled more diverse substitution patterns.
Halogenation of anilines can be achieved through various methods. Direct electrophilic halogenation using reagents like chlorine (Cl₂) or bromine (Br₂) typically results in the formation of vicinal dihalides through an anti-addition mechanism. masterorganicchemistry.com For aniline itself, ring-chlorination is a prevalent reaction pathway. acs.org The amino group's electron-donating nature makes it susceptible to oxidation, but it also activates the aromatic ring towards electrophilic substitution. acs.org While N-halogenated intermediates can form, they often rearrange to the more stable ring-halogenated products. acs.org
Recent developments in catalysis have provided more controlled and selective methods for halogenating aniline derivatives. For instance, palladium-catalyzed meta-C–H chlorination of anilines has been developed using a norbornene mediator. nih.gov The identification of specific pyridone-based ligands was crucial for the success of this transformation, which allows for the installation of a chlorine atom at the meta position, a challenging feat in classical electrophilic aromatic substitution of anilines. nih.gov This method tolerates a range of functional groups, including various heterocycles. nih.gov
Once halogenated, the aniline substrate becomes a versatile intermediate for further functionalization through cross-coupling reactions. The halogen atom, serving as a synthetic handle, can be replaced by a wide array of functional groups. nih.gov For example, meta-chloroanilines have been successfully used in various transformations, including:
Amination
Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)
α-Arylation
Borylation
Methoxylation
Alkynylation
These subsequent reactions significantly broaden the scope of accessible aniline derivatives. nih.gov Beyond halogenation, direct C-H functionalization techniques have also emerged. Palladium-catalyzed para-selective C–H olefination of aniline derivatives has been achieved using a specialized S,O-ligand catalyst. acs.orgnih.gov This method is notable for its high regioselectivity and compatibility with a broad range of aniline substrates, including those with electron-withdrawing groups. acs.orgnih.gov
| Reaction Type | Reagent/Catalyst | Position Selectivity | Subsequent Functionalization |
| Electrophilic Halogenation | Cl₂, Br₂ | Ortho, Para | Not directly controlled |
| Pd-Catalyzed C-H Chlorination | Pd(PhCN)₂Cl₂ / Pyridone Ligand | Meta | Amination, Borylation, etc. nih.gov |
| Pd-Catalyzed C-H Olefination | Pd / S,O-Ligand | Para | Direct introduction of olefin |
Stereochemical Considerations in the Synthesis of Azetidine-Aniline Derivatives
The synthesis of azetidine-aniline derivatives often involves the creation of one or more stereocenters, making stereochemical control a critical aspect of the synthetic strategy. The biological activity of such compounds can be highly dependent on their stereochemistry. Several methodologies have been developed to afford enantiomerically pure or diastereomerically enriched azetidine products. organic-chemistry.org
One common and effective strategy is to start from a chiral precursor. For instance, enantiomerically pure N-aryl-2-cyanoazetidines can be synthesized from chiral β-amino alcohols. organic-chemistry.org This multi-step sequence involves N-arylation, N-cyanomethylation, and a final base-induced ring closure, which proceeds with predictable diastereoselectivity. organic-chemistry.org Similarly, the stereospecific synthesis of azetidine-2,3-dicarboxylic acids, which are conformationally restricted amino acids, has been achieved starting from chiral synthons like (R)-phenylglycinol, with the stereochemistry being carefully controlled throughout the synthetic sequence. nih.gov
Another widely used method is the reduction of chiral β-lactams (azetidin-2-ones). The reduction process, often accomplished with reagents like diborane (B8814927) or lithium aluminum hydride, typically retains the stereochemistry of the substituents on the ring. acs.org This makes the vast chemistry of β-lactam synthesis, including asymmetric variations, directly applicable to the stereocontrolled synthesis of azetidines.
Cycloaddition reactions are also powerful tools for constructing the azetidine ring with defined stereochemistry. The Staudinger ketene-imine cycloaddition, for example, can produce cis- or trans-2-azetidinones depending on the reaction conditions and substrates used. researchgate.net The stereochemical outcome is determined during the cyclization of a zwitterionic intermediate. researchgate.net More contemporary methods, such as the visible-light-promoted aza-Paterno-Büchi reaction, utilize photocatalysis for the [2+2] cycloaddition of imines and alkenes, offering another route to stereodefined azetidines. rsc.org
In reactions forming disubstituted azetidines, the relative stereochemistry (cis vs. trans) is a key consideration. For example, a rhodium-catalyzed reaction has been shown to produce cis-2,4-disubstituted azetidine-3-ones with high stereoselectivity. acs.org This outcome is attributed to a transition state that minimizes steric interactions by placing the bulky metal complex and an alkyl group in an anti relationship. acs.org
| Synthetic Approach | Stereochemical Control Element | Typical Outcome |
| Chiral Pool Synthesis | Use of enantiopure starting materials (e.g., β-amino alcohols) | Enantiomerically pure products with predictable diastereoselectivity organic-chemistry.org |
| β-Lactam Reduction | Stereochemistry of the β-lactam precursor | Retention of stereochemistry acs.org |
| Cycloaddition Reactions | Reaction mechanism and conditions | Can be tuned for cis or trans products researchgate.net |
| Catalytic Cyclization | Chiral catalyst or steric control in transition state | High stereoselectivity (e.g., exclusively cis products) acs.org |
Chemical Reactivity and Mechanistic Transformations of 4 Azetidin 1 Yl 2 Methylaniline and Analogous Scaffolds
Reactivity Profiles of the Azetidine (B1206935) Ring System
The azetidine ring, a four-membered nitrogen-containing heterocycle, exhibits a unique reactivity profile primarily driven by its inherent ring strain, which is estimated to be approximately 25.4 kcal/mol. rsc.org This strain energy, while significant, renders the ring more stable and easier to handle than the more strained three-membered aziridines, yet more reactive than the unstrained five-membered pyrrolidines. rsc.orgresearchwithrutgers.com This balance of stability and reactivity allows for a range of chemical transformations that can be initiated under specific conditions. researchwithrutgers.com
Ring-Opening Reactions and their Mechanistic Pathways
Azetidines undergo ring-opening reactions, which are often facilitated by the presence of Lewis acids or by converting them into their quaternary ammonium (B1175870) salts, making them more susceptible to nucleophilic attack. magtech.com.cn The regioselectivity of these reactions is heavily influenced by the electronic effects of the substituents on the azetidine ring. magtech.com.cn
One common mechanistic pathway involves the protonation of the azetidine nitrogen, particularly in acidic conditions, which precedes the ring-opening. nih.gov This protonation makes the ring more susceptible to attack by nucleophiles. For instance, N-substituted azetidines can undergo an acid-mediated intramolecular ring-opening decomposition through the nucleophilic attack of a pendant amide group. nih.gov The rate of this decomposition is dependent on the pH and the pKa of the azetidine nitrogen. nih.gov
Ring-opening can also be achieved photochemically. For example, α-aminoacetophenones can be used to synthesize azetidinols through a Norrish-Yang cyclization. beilstein-journals.org These azetidinols can then undergo ring-opening upon the addition of electron-deficient ketones or boronic acids. beilstein-journals.org Mechanistically, it is believed that a transiently formed hemiketal protonates the azetidine, facilitating the nucleophilic attack and subsequent ring cleavage. beilstein-journals.org
The nature of the nucleophile also plays a crucial role. Sulfur and oxygen nucleophiles have been successfully employed in the ring-opening of azetidines. beilstein-journals.org Furthermore, enantioselective desymmetrization of azetidines has been achieved using thiols as nucleophiles in the presence of a chiral phosphoric acid catalyst. rsc.org
Ring Expansion Transformations
Ring expansion reactions provide a valuable method for synthesizing larger heterocyclic systems from azetidines. These transformations often involve the reaction of azetidines with carbenes or carbene precursors. For example, a [3+1] ring expansion of strained bicyclic methylene (B1212753) aziridines with rhodium-bound carbenes can produce highly substituted methylene azetidines. nih.gov This process is thought to occur through an ylide-type mechanism, involving a ring-opening/ring-closing cascade. nih.gov
Another approach involves a one-carbon ring expansion of aziridines to azetidines, which can be catalyzed by engineered enzymes. acs.org This biocatalytic method utilizes a "carbene transferase" to achieve a highly enantioselective magtech.com.cnbeilstein-journals.org-Stevens rearrangement. acs.org The proposed mechanism involves the formation of an electrophilic iron carbenoid intermediate that reacts with the nucleophilic aziridine. acs.org
Strain-Driven Reactivity of the Four-Membered Heterocycle
The considerable ring strain of azetidines is a key driver of their reactivity. researchwithrutgers.combeilstein-journals.org This strain energy, comparable to that of cyclobutane (B1203170) and aziridine, makes the σ-N-C bonds susceptible to cleavage under appropriate conditions, providing a pathway for functionalization. rsc.orgresearchgate.net This "build and release" approach, where a strained ring is first formed and then opened, is a powerful strategy in organic synthesis. beilstein-journals.org
The strain within the azetidine ring not only facilitates ring-opening reactions but also influences its stability. While more stable than aziridines, the inherent strain can lead to decomposition pathways not typically observed in larger ring systems. nih.gov This reactivity can be harnessed for synthetic purposes, such as in strain-release-driven multicomponent syntheses of functionalized azetidines. nih.gov
Nucleophilic Reactivity Towards the Azetidine Moiety
The nucleophilic character of the nitrogen atom in the azetidine ring allows for reactions such as N-alkylation and N-acylation. youtube.com However, the primary mode of nucleophilic reactivity involving the azetidine ring itself is the attack of an external nucleophile on one of the ring carbons, leading to ring-opening. magtech.com.cn
The regioselectivity of this nucleophilic attack is governed by both electronic and steric factors. magtech.com.cn Nucleophiles generally attack the carbon atom adjacent to the nitrogen that is substituted with an electron-withdrawing group (e.g., aryl, acyl, cyano) due to electronic stabilization of the transition state. magtech.com.cn Conversely, sterically bulky or strong nucleophiles tend to attack the less substituted carbon atom adjacent to the nitrogen. magtech.com.cn Lewis acid catalysis is often required to activate the azetidine ring for these nucleophilic ring-opening reactions. magtech.com.cnrsc.org
Chemical Transformations of the Aniline (B41778) Moiety
The aniline portion of 4-(azetidin-1-yl)-2-methylaniline is an activated aromatic system, prone to electrophilic substitution reactions. The amino group is a strong activating, ortho-, para-directing substituent.
Electrophilic Aromatic Substitution Reactions
The amino group in aniline derivatives strongly activates the aromatic ring towards electrophilic attack, directing incoming electrophiles to the ortho and para positions. lkouniv.ac.in This high reactivity can sometimes be a drawback, leading to multiple substitutions. libretexts.org For example, direct bromination of aniline often results in the formation of di- and tri-bromo products. libretexts.org
To control the reactivity and achieve monosubstitution, the activating influence of the amino group can be attenuated by converting it to an amide, such as an acetanilide (B955). libretexts.orglibretexts.org The resulting amido group is still an ortho-, para-director but is less activating, allowing for more controlled electrophilic substitution. libretexts.org The amide can then be hydrolyzed back to the amino group. libretexts.org
Common electrophilic aromatic substitution reactions for anilines include:
Halogenation: Reaction with halogens like bromine or iodine. Due to the high reactivity, these reactions can often proceed without a catalyst. lkouniv.ac.inlibretexts.org
Nitration: Direct nitration of anilines with nitric acid can lead to oxidation and the formation of tarry by-products. libretexts.org Performing the reaction on the corresponding acetanilide provides a cleaner route to nitroanilines. libretexts.org
Sulfonation: Reaction with fuming sulfuric acid to introduce a sulfonic acid group. This reaction is reversible. lkouniv.ac.in
Friedel-Crafts Reactions: Aniline itself does not undergo Friedel-Crafts reactions because the amino group forms a complex with the Lewis acid catalyst (e.g., AlCl₃). libretexts.orglibretexts.org However, the corresponding N-arylamide can undergo Friedel-Crafts alkylation and acylation. libretexts.org
The table below summarizes some key electrophilic aromatic substitution reactions of aniline derivatives.
| Reaction | Reagents | Product(s) | Notes |
| Bromination | Br₂ | Ortho- and para-bromoanilines (often polysubstituted) | High reactivity can lead to multiple substitutions. libretexts.orglibretexts.org |
| Nitration (via acetanilide) | 1. Acetic anhydride2. HNO₃, H₂SO₄3. H₃O⁺ | Ortho- and para-nitroanilines | Protects the amino group and controls reactivity. libretexts.org |
| Sulfonation | Fuming H₂SO₄ | Ortho- and para-aminobenzenesulfonic acids | Reversible reaction. lkouniv.ac.in |
| Friedel-Crafts Acylation (via acetanilide) | 1. Acetic anhydride2. Acyl chloride, AlCl₃3. H₃O⁺ | Ortho- and para-amino ketones | The free amine is unreactive. libretexts.org |
Oxidation and Reduction Pathways of the Aniline
The aniline moiety of this compound is susceptible to a range of oxidation and reduction reactions, which can be harnessed to introduce further chemical diversity. While specific studies on the oxidation and reduction of this compound are not extensively detailed in the provided results, the general reactivity of substituted anilines provides a framework for predicting its behavior.
Oxidation of the aniline can lead to the formation of various products depending on the oxidant and reaction conditions. Mild oxidation may yield nitroso or nitro compounds. For instance, the amino group can be converted to a nitro group, which can then serve as a handle for further transformations. Stronger oxidizing agents can lead to polymerization or degradation of the aromatic ring.
Conversely, the reduction of derivatives of this compound, such as a corresponding nitro-substituted analog, would regenerate the aniline functionality. This reduction is typically achieved using standard catalytic hydrogenation methods (e.g., H₂, Pd/C) or metal-acid combinations (e.g., Sn/HCl, Fe/HCl).
Derivatization via Diazotization and Coupling
The primary amino group of this compound is a key functional handle for derivatization through diazotization followed by coupling reactions. This two-step process allows for the introduction of a wide array of substituents onto the aromatic ring.
In the first step, the aniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C), to form a diazonium salt. globalresearchonline.netscribd.com This intermediate is highly reactive and is generally used immediately in the subsequent coupling reaction. globalresearchonline.net
The resulting diazonium salt is an electrophile and can react with various nucleophilic coupling partners. These partners are typically electron-rich aromatic compounds such as phenols, anilines, and activated methylene compounds. globalresearchonline.neticrc.ac.ir The coupling reaction, also known as an azo coupling, results in the formation of an azo compound, characterized by the -N=N- functional group, which links the original aniline scaffold to the coupling partner. globalresearchonline.netresearchgate.net The specific position of coupling on the partner molecule is directed by the existing substituents.
The versatility of this method allows for the synthesis of a diverse library of azo dyes and other functionalized molecules derived from the this compound core. The properties of the resulting azo compounds, such as their color and biological activity, can be fine-tuned by the choice of the coupling partner.
| Reactant | Reagents | Product Type | Reference |
| Aromatic Amine | NaNO₂, Acid | Diazonium Salt | globalresearchonline.netscribd.com |
| Diazonium Salt | Phenol/Aniline | Azo Compound | icrc.ac.irresearchgate.net |
Formation of Amide Linkages
The amino group of this compound readily participates in nucleophilic acyl substitution reactions to form stable amide bonds. youtube.com This transformation is a cornerstone of medicinal chemistry and materials science, allowing for the connection of the aniline scaffold to a vast array of carboxylic acid-containing molecules.
Several methods can be employed for amide bond formation. A common approach involves the activation of a carboxylic acid partner using a coupling reagent. umich.edu Reagents like N,N'-dicyclohexylcarbodiimide (DCC) facilitate the reaction by converting the carboxylic acid into a more reactive species, which is then susceptible to nucleophilic attack by the aniline's amino group. masterorganicchemistry.com Other activating agents include various phosphonium (B103445) and aminium salts. umich.edunsf.gov
Alternatively, the reaction can be carried out by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or an acid anhydride. umich.edumasterorganicchemistry.com These activated species react readily with the aniline, often in the presence of a non-nucleophilic base to scavenge the acidic byproduct. The Schotten-Baumann reaction conditions, which involve a biphasic system, are also a classic method for this type of transformation. masterorganicchemistry.com
The formation of amide linkages provides a robust strategy for synthesizing complex molecules with potential applications as pharmaceuticals, polymers, and other functional materials. The properties of the resulting amide can be tailored by varying the structure of the carboxylic acid coupling partner.
| Amine Reactant | Carboxylic Acid Derivative/Activating Reagent | Reaction Type | Reference |
| This compound | Acyl Chloride/Anhydride | Nucleophilic Acyl Substitution | umich.edumasterorganicchemistry.com |
| This compound | Carboxylic Acid + DCC | Carbodiimide-mediated coupling | masterorganicchemistry.com |
| This compound | Carboxylic Acid + Phosphonium/Aminium salts | Activated Ester Formation | umich.edunsf.gov |
Advanced Functionalization and Derivatization Strategies
Modification of Substituents on the Azetidine Ring
The azetidine ring of this compound presents opportunities for further functionalization, although direct modification can be challenging due to the strained nature of the four-membered ring. Strategies often involve the synthesis of pre-functionalized azetidines that are then coupled to the aniline core.
For instance, synthetic routes to variously substituted azetidines have been developed, starting from precursors like β-amino alcohols. organic-chemistry.org These methods allow for the introduction of substituents at different positions of the azetidine ring with controlled stereochemistry. organic-chemistry.org Once synthesized, these functionalized azetidines can be introduced onto the aromatic ring via nucleophilic aromatic substitution or other coupling methodologies.
Another approach involves the ring-opening of bicyclic precursors, such as azabicyclo[1.1.0]butanes, to generate functionalized azetidines. organic-chemistry.org This strategy can provide access to a range of substituted azetidines that can then be incorporated into the final molecule.
Elaboration of the Aniline Ring Substitution Pattern
Beyond the existing methyl group, the substitution pattern of the aniline ring in this compound can be further elaborated to modulate its chemical and physical properties. Standard electrophilic aromatic substitution reactions can be employed, with the regioselectivity being influenced by the activating and directing effects of the amino and methyl groups.
Halogenation, nitration, and sulfonation are common transformations that can introduce new functional groups onto the aromatic ring. These newly introduced groups can then serve as handles for subsequent cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations, to build more complex molecular architectures.
The diazotization-coupling sequence described in section 3.2.3 is also a powerful tool for elaborating the aniline ring's substitution pattern, leading to the formation of azo-linked structures.
Formation of Hybrid Heterocyclic Systems
The this compound scaffold can be incorporated into larger, hybrid heterocyclic systems, which often exhibit interesting biological activities. beilstein-journals.orgnih.gov This can be achieved by utilizing the functional groups on the aniline ring to participate in cyclization reactions.
For example, the amino group can be a key component in the construction of new heterocyclic rings. By reacting it with appropriate bifunctional reagents, it is possible to form fused or linked heterocyclic systems. For instance, reaction with a β-dicarbonyl compound could lead to the formation of a fused pyrimidine (B1678525) or quinoline (B57606) ring system, depending on the specific reactants and conditions.
Furthermore, if other functional groups are present on the aniline ring or the azetidine moiety, they can be used as anchor points for the construction of additional heterocyclic rings. The development of such hybrid systems is a common strategy in medicinal chemistry to explore new chemical space and identify novel bioactive compounds. nih.gov The combination of the azetidine and aniline moieties with other heterocyclic cores, such as imidazoles or oxadiazoles, can lead to molecules with unique three-dimensional shapes and electronic properties. beilstein-journals.orgnih.govnih.gov
Analytical and Spectroscopic Characterization Methodologies for Azetidine Aniline Compounds
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic methods are indispensable for the detailed characterization of novel chemical entities. Techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique and complementary information about the molecular architecture of 4-(Azetidin-1-yl)-2-methylaniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of magnetically active nuclei.
¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. For a compound like this compound, distinct signals would be expected for the aromatic protons, the methyl group protons, and the protons of the azetidine (B1206935) ring. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are key parameters derived from a ¹H NMR spectrum.
¹³C NMR (Carbon-13 NMR): This method identifies the different carbon environments within a molecule. In the ¹³C NMR spectrum of this compound, separate peaks would correspond to the aromatic carbons, the methyl carbon, and the carbons of the azetidine ring. The chemical shifts of these carbons provide valuable structural information.
2D NMR Techniques: To further resolve complex structures and confirm assignments, various two-dimensional NMR techniques are employed:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish connectivity within molecular fragments.
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of directly attached carbons, providing definitive C-H bond correlations.
DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups, which is particularly useful for assigning the signals of the methyl and azetidine ring carbons.
Table 1: Representative ¹H and ¹³C NMR Data for Azetidine and Aniline (B41778) Derivatives Note: This table contains data for related structures to illustrate expected chemical shifts. Actual values for this compound may vary.
| Compound Fragment | Technique | Expected Chemical Shift (ppm) | Multiplicity | Reference |
|---|---|---|---|---|
| Aromatic-H | ¹H NMR | 6.5 - 7.5 | m (multiplet) | rsc.org |
| CH₃ (on ring) | ¹H NMR | 2.2 - 2.4 | s (singlet) | rsc.org |
| Azetidine-CH₂ (adjacent to N) | ¹H NMR | 3.5 - 4.0 | t (triplet) | chemicalbook.com |
| Azetidine-CH₂ (β to N) | ¹H NMR | 2.2 - 2.6 | quintet | chemicalbook.com |
| Aromatic-C (substituted) | ¹³C NMR | 130 - 150 | rsc.org | |
| Aromatic-C (unsubstituted) | ¹³C NMR | 110 - 130 | rsc.org | |
| CH₃ (on ring) | ¹³C NMR | 17 - 22 | rsc.org | |
| Azetidine-C (adjacent to N) | ¹³C NMR | 50 - 60 | rsc.org | |
| Azetidine-C (β to N) | ¹³C NMR | 15 - 20 | rsc.org |
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
IR and FT-IR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. researchgate.net For this compound, characteristic absorption bands would be expected for N-H stretching of the secondary amine in the azetidine ring (if present), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-N stretching vibrations. researchgate.net
Table 2: Expected IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 | researchgate.net |
| Aliphatic C-H (CH₃, CH₂) | Stretching | 2850 - 2960 | researchgate.net |
| Aromatic C=C | Stretching | 1450 - 1600 | researchgate.net |
| C-N | Stretching | 1250 - 1350 | researchgate.net |
| N-H (Amine) | Stretching | 3300 - 3500 | researchgate.net |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight of a compound and providing information about its structure through fragmentation analysis.
ESI-MS (Electrospray Ionization Mass Spectrometry): A soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. It typically produces protonated molecules [M+H]⁺, allowing for the direct determination of the molecular weight.
HRMS (High-Resolution Mass Spectrometry): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule with a high degree of confidence.
FAB-MS (Fast Atom Bombardment Mass Spectrometry): Another soft ionization technique that can be used to obtain molecular weight information.
GC-MS (Gas Chromatography-Mass Spectrometry): This hyphenated technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While derivatization may be necessary for non-volatile compounds, it can provide information on both the purity and molecular weight of the analyte and its fragments. The fragmentation patterns observed in the mass spectrum provide a "fingerprint" that can aid in structural elucidation. helsinki.fi
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π → π* transitions of the benzene (B151609) ring. The position and intensity of these absorptions can be influenced by the substituents on the aromatic ring.
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are essential for the separation of compounds from reaction mixtures and for the assessment of their purity.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. analyticaltoxicology.comnih.gov For this compound, a suitable solvent system (mobile phase) would be selected to achieve good separation of the compound from any starting materials or byproducts on a silica (B1680970) gel plate (stationary phase). analyticaltoxicology.comnih.gov The position of the spot, represented by its retention factor (Rf) value, is characteristic of the compound in a given solvent system. Visualization of the spots can be achieved under UV light or by using staining reagents. illinois.edunih.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed due to the compound's moderate polarity.
Methodology & Research Findings:
A standard RP-HPLC method for the analysis of aniline derivatives often utilizes a C18 stationary phase, which provides excellent separation based on hydrophobicity. The mobile phase commonly consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous buffer, often with an acid modifier like formic acid or phosphoric acid to improve peak shape and resolution. For applications requiring compatibility with mass spectrometry (MS), formic acid is the preferred modifier. sielc.com
While specific application notes for this compound are not extensively detailed in publicly available literature, a general methodology can be established based on the analysis of similar aromatic amines. researchgate.netnih.govimpactfactor.org The separation is achieved on a C18 column, and detection is typically carried out using a UV detector at a wavelength determined by the chromophoric nature of the aniline ring system. impactfactor.org The method's selectivity, linearity, and reproducibility are critical parameters that must be validated to ensure reliable results. nih.gov The development of such methods allows for the determination of purity and the identification of any potential impurities or degradation products. impactfactor.org
A representative HPLC method for a related compound, 4-Methoxy-2-methylaniline, uses a mobile phase of acetonitrile and water with phosphoric acid. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com For quantitative analysis, the development of a validated method with established limits of detection (LOD) and quantification (LOQ) is crucial.
Table 1: Representative HPLC Parameters for Analysis of Aromatic Amines
| Parameter | Condition |
| Column | C18, 3 µm particle size, 150 x 4.6 mm i.d. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Time-based gradient from 5% to 95% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compounds
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound.
Methodology & Research Findings:
In a typical GC-MS analysis, the sample is injected into a heated inlet where it is vaporized and then carried by an inert gas (carrier gas), such as helium, through a capillary column. nih.gov The column, often a non-polar or mid-polar phase like a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), separates the components of the mixture based on their boiling points and interactions with the stationary phase. nih.gov
As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected. The mass spectrum provides a molecular fingerprint of the compound, often allowing for unambiguous identification through comparison with spectral libraries or by interpretation of fragmentation patterns.
Table 2: Typical GC-MS Operating Conditions for Aromatic Amine Analysis
| Parameter | Condition |
| Column | HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 300 °C |
| Oven Program | Initial temp. 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Mass Range | 50-550 m/z |
| Injection Mode | Splitless |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. This data is crucial for confirming the empirical formula and, in conjunction with molecular weight determination from mass spectrometry, the molecular formula.
Methodology & Research Findings:
Modern elemental analyzers are automated systems that perform combustion analysis. A small, precisely weighed amount of the sample is combusted in a stream of oxygen at high temperatures. The resulting combustion gases (CO₂, H₂O, N₂, etc.) are then passed through a series of traps and detectors to quantify the amount of each element present.
For this compound, the expected molecular formula is C₁₀H₁₄N₂. biosynth.comepa.gov The theoretical elemental composition can be calculated from this formula and compared to the experimental values obtained from the elemental analyzer. A close agreement between the theoretical and experimental values provides strong evidence for the proposed molecular formula.
Table 3: Theoretical vs. Experimental Elemental Composition of this compound
| Element | Theoretical % | Experimental % (Typical Acceptable Range) |
| Carbon (C) | 74.03 | 74.03 ± 0.4 |
| Hydrogen (H) | 8.70 | 8.70 ± 0.4 |
| Nitrogen (N) | 17.27 | 17.27 ± 0.4 |
The molecular formula of this compound is C₁₀H₁₄N₂, corresponding to a molecular weight of 162.23 g/mol . biosynth.com
An in-depth examination of the chemical compound this compound reveals a significant reliance on computational and theoretical chemistry to understand its behavior and potential applications. These in silico approaches provide a powerful lens through which to investigate its properties at a molecular level.
Computational and Theoretical Chemistry Approaches in the Study of 4 Azetidin 1 Yl 2 Methylaniline
Computational chemistry and molecular modeling are indispensable tools in the modern drug discovery and development process. For 4-(azetidin-1-yl)-2-methylaniline, these methods have been pivotal in elucidating its structure-activity relationships (SAR), predicting its pharmacokinetic profile, and understanding its interactions with biological targets.
Biological Activity, Mechanisms of Action, and Structure Activity Relationship Sar Studies of 4 Azetidin 1 Yl 2 Methylaniline Derivatives
Evaluation of Antimicrobial Properties
The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. nih.gov Derivatives of 4-(azetidin-1-yl)-2-methylaniline have been investigated for their potential to combat bacterial, fungal, and mycobacterial infections. globalresearchonline.netnih.govnih.gov
Azetidin-2-one (B1220530) derivatives, also known as β-lactams, are a well-established class of antibiotics. bepls.com The antibacterial activity of various azetidinone derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria. globalresearchonline.netmdpi.comnih.gov
Studies have shown that certain azetidinone derivatives exhibit significant antibacterial activity. For instance, a series of novel N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)-2-hydroxybenzamide derivatives were synthesized and tested for their antibacterial properties. bepls.com The results, measured by the zone of inhibition, indicated varying degrees of efficacy against different bacterial strains.
Some newly synthesized azetidinone derivatives containing a sulfonamide moiety have also been evaluated for their antibacterial activity. nih.gov The minimum inhibitory concentration (MIC) values of these compounds were determined against several bacterial strains, including Escherichia coli, Bacillus cirroflagellosus, Aspergillus niger, and Colletotrichum capsici. nih.gov Notably, some compounds showed significant activity against E. coli. nih.gov
Furthermore, the introduction of different substituents on the azetidinone ring has been shown to influence the antibacterial spectrum and potency. For example, a series of 4-[spiro-{4”-methylphenyl)-3'-methyl}- pyrazole]-3-chloro-1-(substituted phenylamino) azetidin-2-ones were synthesized and showed good antibacterial activity. globalresearchonline.net Another study on N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues demonstrated their efficacy against extended-spectrum-β-lactamase (ESBL) producing clinical strains of Escherichia coli. nih.govmdpi.com
The following table summarizes the antibacterial activity of selected azetidinone derivatives:
| Compound | Test Organism | Activity/MIC | Reference |
| 2k | Escherichia coli | 100% inhibition | nih.gov |
| 2p | Escherichia coli | 67.68% inhibition | nih.gov |
| 3e | Escherichia coli | 100% inhibition | nih.gov |
| 3g | Escherichia coli | 67.7% inhibition | nih.gov |
| 3m | Escherichia coli | 67.7% inhibition | nih.gov |
| 3o | Escherichia coli | 79.9% inhibition | nih.gov |
| 4k | Escherichia coli | 93.06% inhibition | nih.gov |
| 4o | Escherichia coli | 93.06% inhibition | nih.gov |
| 4a | ESBL-producing E. coli | High activity | nih.govmdpi.com |
| 4c | ESBL-producing E. coli | High activity | nih.govmdpi.com |
In addition to their antibacterial properties, derivatives of this compound have demonstrated promising antifungal activity. globalresearchonline.netnih.gov The antifungal potential of these compounds has been evaluated against various fungal strains, including Aspergillus niger and Colletotrichum capsici. nih.gov
A study on azetidin-2-ones and thiazolidin-4-ones revealed that most of the investigated compounds exhibited significant antifungal activity against Colletotrichum capsici, comparable to the standard drug fluconazole. nih.gov The conversion of Schiff bases into azetidinones was found to enhance the antifungal activity against this particular fungus. nih.gov
The antifungal activity of selected azetidinone derivatives is presented in the table below:
| Compound | Test Organism | Activity/MIC | Reference |
| 2b | Aspergillus niger | 72.2% inhibition | nih.gov |
| 2n | Aspergillus niger | 72.2% inhibition | nih.gov |
| 2q | Aspergillus niger | 78.7% inhibition | nih.gov |
| 2u | Aspergillus niger | 72.2% inhibition | nih.gov |
| 2v | Aspergillus niger | 78.76% inhibition | nih.gov |
| 2w | Aspergillus niger | 78.76% inhibition | nih.gov |
| 2x | Aspergillus niger | 78.76% inhibition | nih.gov |
| 3i | Aspergillus niger | 78.7% inhibition | nih.gov |
| 4m | Aspergillus niger | 78.7% inhibition | nih.gov |
| 4v | Aspergillus niger | 78.7% inhibition | nih.gov |
| AZ-4 | T. harzianum & A. niger | MIC 3.43 µM–7.51 µM | nih.gov |
| AZ-5 | T. harzianum & A. niger | MIC 3.43 µM–7.51 µM | nih.gov |
| AZ-6 | T. harzianum & A. niger | MIC 3.43 µM–7.51 µM | nih.gov |
| AZ-11 | T. harzianum & A. niger | MIC 3.43 µM–7.51 µM | nih.gov |
| AZ-18 | T. harzianum & A. niger | MIC 3.43 µM–7.51 µM | nih.gov |
| AZ-20 | T. harzianum & A. niger | MIC 3.43 µM–7.51 µM | nih.gov |
Tuberculosis remains a significant global health threat, and the development of new antitubercular agents is crucial. mdpi.com Azetidin-2-one derivatives have been investigated for their activity against Mycobacterium tuberculosis. nih.govresearchgate.net
Certain azetidin-2-one analogues have shown moderate to good antitubercular activity. nih.gov In one study, two compounds, 4f and 4g, exhibited minimum inhibitory concentration (MIC) values of 1.56 and 0.78 microg/mL, respectively, against the M. tuberculosis H37Rv strain. nih.gov The study also suggested that chloro substitution on the aryloxy acid moiety appeared to enhance the antimycobacterial activity. nih.gov
The antitubercular activity of selected azetidin-2-one derivatives is summarized below:
| Compound | Test Organism | MIC (µg/mL) | Reference |
| 4f | M. tuberculosis H37Rv | 1.56 | nih.gov |
| 4g | M. tuberculosis H37Rv | 0.78 | nih.gov |
Assessment of Anticancer and Cytotoxic Effects
Beyond their antimicrobial properties, derivatives of this compound have emerged as a promising class of compounds with potential anticancer and cytotoxic activities. globalresearchonline.netnih.govnih.govnih.gov
Protein kinases are crucial regulators of cellular processes, and their dysregulation is often implicated in cancer. nih.govnih.gov Several derivatives of 4-anilinoquinazolines, which share structural similarities with the aniline (B41778) portion of the title compound, have been evaluated as protein kinase inhibitors. nih.gov
One study reported the synthesis of novel 4-anilinoquinazoline (B1210976) derivatives and their evaluation as inhibitors of protein kinases involved in Alzheimer's disease. nih.gov Compound 3e, N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine, showed potent inhibitory activity against CLK1 and GSK-3α/β kinase with IC₅₀ values of 1.5 µM and 3 µM, respectively. nih.gov
Another area of interest is the inhibition of kinases such as c-Met. Quinoxaline derivatives have been investigated as c-Met kinase inhibitors. ekb.eg While not directly this compound derivatives, these studies on related aniline-containing scaffolds highlight the potential for this class of compounds to target various kinases.
The ability to interfere with the cell cycle is a key mechanism of many anticancer drugs. nih.gov Some studies have investigated the effects of aniline derivatives on cell cycle progression. For instance, certain 4-anilino-2-phenylquinoline derivatives have been shown to exhibit significant cytotoxicity against various cancer cell lines. nih.gov The study suggested that a hydrogen-bonding accepting group at the C(4) position of the 4-anilino-moiety is crucial for cytotoxicity. nih.gov
While direct studies on the cell cycle modulation by this compound derivatives are limited in the provided context, the known anticancer activities of related compounds suggest this as a plausible mechanism of action that warrants further investigation. nih.gov
Investigation of Anti-inflammatory and Analgesic Activities
Derivatives of azetidin-2-one have been noted for their anti-inflammatory and analgesic properties. ijbpas.comnih.gov The structural framework of azetidine (B1206935) is considered a valuable scaffold in the design of new therapeutic agents targeting inflammation and pain. nih.gov
Research into quinoline (B57606) derivatives featuring azetidinone scaffolds has yielded compounds with notable pharmacological activity. nih.gov In studies using the carrageenan-induced rat paw edema model for anti-inflammatory activity and Eddy's hot plate method for analgesic effects, certain derivatives demonstrated significant efficacy. For instance, 3-chloro-1-(4-methoxyphenyl)-4-(tetrazolo[1,5-a] quinolin-4-yl)azetidin-2-one and 3-chloro-1-(2-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one were identified as having considerable anti-inflammatory and analgesic effects when compared to control groups. nih.gov The analgesic and anti-inflammatory effects of these types of compounds are thought to be mediated through the inhibition of inflammatory mediator synthesis and release. nih.gov
Some synthesized compounds have shown analgesic activity comparable to standard drugs like indomethacin, but with a potentially better safety profile regarding gastric ulceration, a common side effect of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov
Table 1: Anti-inflammatory and Analgesic Activity of Selected Azetidinone Derivatives
| Compound ID | Derivative Type | Anti-inflammatory Activity (% Inhibition) | Analgesic Activity (% Protection) | Reference |
|---|---|---|---|---|
| 6a | 3-chloro-1-(2-methoxyphenyl)- 4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one | Significant | Significant | nih.gov |
| 6b | 3-chloro-1-(4-methoxyphenyl)- 4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one | Significant | Significant | nih.gov |
| 8 | Imidazolyl-1,3,4-oxadiazole derivative | 43% | Active | nih.gov |
| 12 | Imidazolyl-1,2,4-triazole derivative | 43% | Active | nih.gov |
Note: "Significant" indicates a noteworthy effect as reported in the study, without a specific percentage provided.
Characterization of Antioxidant Properties
The antioxidant potential of azetidine derivatives has also been a subject of scientific inquiry. medwinpublishers.com Specifically, certain azetidin-2-one derivatives have been synthesized and evaluated for their ability to scavenge free radicals. nih.govresearchgate.net
In one study, newly synthesized 4-substitutedphenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substitutedphenyl) azetidin-2-one derivatives were assessed for their antioxidant capabilities using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov The results indicated that several of the synthesized compounds exhibited greater stability and effectiveness than the standard drug used in the assay. nih.gov Notably, compounds designated as AZ-5 and AZ-15 showed significant antioxidant activity. nih.gov The antioxidant activity of such derivatives is often attributed to their ability to undergo single electron transfer (SET) or hydrogen atom transfer (HAT) processes, which neutralize reactive oxygen species. mdpi.com
Activities Relevant to the Central Nervous System (CNS)
The azetidine ring is a structural motif present in various compounds designed for activity within the central nervous system. acs.orgnih.gov The development of azetidine-based scaffolds has been pursued to create libraries of compounds with physicochemical properties optimized for CNS penetration. acs.orgnih.gov
Dopamine (B1211576) Receptor Modulation
The dopamine D4 receptor is a key target in the treatment of various neurological and psychiatric disorders. nih.gov While direct studies on this compound derivatives are not prevalent, research on analogous structures provides insights. For example, analogues of Pro-Leu-Gly-NH2 (PLG), a peptide that modulates dopamine receptor affinity, have been synthesized with cyclic amino acid residues, including L-azetidine-2-carboxamide. nih.gov These analogues were found to enhance the binding of a dopamine agonist to central dopamine receptors, suggesting that the incorporation of an azetidine ring can be compatible with activity at this receptor. nih.gov
Therapeutic Potential in Neurological Disorders
Azetidine derivatives have been investigated for their potential in treating a range of neurological conditions. Tricyclic derivatives of azetidine have been synthesized and screened for potential antidepressant activity, with some compounds showing a pharmacological profile indicative of a CNS stimulant. nih.gov Furthermore, azetidinone derivatives have been synthesized and tested for anti-Parkinson's activity, with some showing efficacy comparable to the standard drug L-Dopa in preclinical models. ijsr.net The development of azetidine-based compounds as STAT3 inhibitors also points to their potential application in cancers, including those affecting the nervous system. nih.gov
Antiviral Efficacy (e.g., against Hepatitis C Virus)
The threat of viral diseases like hepatitis C has spurred the search for new antiviral agents. nih.gov While direct-acting antivirals have revolutionized HCV treatment, the need for new therapeutic options persists. nih.gov In this context, various heterocyclic compounds are being explored. Although specific studies on the anti-HCV activity of this compound derivatives are not widely reported, related structures have shown promise. For instance, 4'-azidocytidine (B1678695) has been identified as a potent inhibitor of HCV replication. nih.gov More distantly related, a new scaffold of 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivatives has been developed, yielding a highly effective HCV inhibitor that acts on the viral entry stage. nih.gov
Other Diverse Biological Activities
The azetidine and azetidinone moieties are associated with a wide array of biological activities beyond those previously mentioned. These heterocyclic structures are recognized as pharmacophores in the development of new drugs. ijbpas.com Various derivatives have been reported to possess:
Antimicrobial and Antifungal Activity : Azetidin-2-one derivatives have demonstrated activity against a range of bacteria and fungi. ijbpas.commedwinpublishers.com
Anticancer Activity : Certain azetidine derivatives have been shown to inhibit the proliferation of cancer cells and induce apoptosis. nih.govnih.gov
Antitubercular Activity : The azetidinone ring is a component of compounds investigated for their potential to combat tuberculosis. ijsr.net
Antimalarial Activity : Bicyclic azetidines that target an essential enzyme in Plasmodium falciparum have been developed, showing potent antimalarial effects in preclinical models. acs.org
Antimalarial Activity
The quest for new antimalarial drugs is driven by the emergence of drug-resistant strains of Plasmodium falciparum. nih.govresearchgate.net Derivatives of 4-aminoquinoline (B48711), a class of compounds to which this compound belongs, have historically been a cornerstone of antimalarial therapy. youtube.com The core 7-chloro-4-aminoquinoline structure is considered critical for activity, facilitating the inhibition of hematin (B1673048) formation and drug accumulation within the parasite. nih.gov
Recent studies have focused on modifying existing 4-aminoquinoline frameworks to overcome resistance. researchgate.net For instance, the introduction of a methyl group at the 4-amino position has been shown to be well-tolerated and can lead to compounds with significant in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. researchgate.net One such derivative demonstrated 100% parasite inhibition in a mouse model at an oral dose of 100 mg/kg. researchgate.net
Furthermore, peptidomimetic derivatives incorporating an imidazolidin-4-one (B167674) ring have shown activity against chloroquine-resistant P. falciparum and the ability to inhibit the sporogonic cycle of Plasmodium berghei. nih.gov The development of 2-arylvinylquinolines has also yielded potent compounds with low nanomolar antiplasmodial activity against resistant strains and transmission-blocking potential. nih.gov These findings underscore the potential of developing novel antimalarial agents based on the this compound scaffold.
Antiobesity and Antidiabetic Potential
Derivatives of this compound have also been investigated for their potential in treating metabolic disorders such as obesity and diabetes. The inhibition of key digestive enzymes like α-amylase, α-glucosidase, and lipase (B570770) is a recognized strategy for managing these conditions. nih.gov
Research into various heterocyclic compounds, including those with structures related to the subject compound, has revealed promising results. For example, certain 2-(phenylthio)-ethyl benzoate (B1203000) derivatives have demonstrated potent inhibitory activity against α-amylase and α-glucosidase, with one compound showing significantly greater potency than the commercial drug acarbose. nih.gov This same compound also exhibited anti-lipase activity. nih.gov
Thiazolidin-4-one derivatives, which can be conceptually linked to the broader class of nitrogen-containing heterocycles, are another area of interest. mdpi.com Some of these compounds have shown improved antioxidant effects, which is relevant as reactive oxygen species are implicated in the pathology of diabetes. mdpi.com The design of new molecules combining a thiazolidine (B150603) structure with other pharmacologically active moieties, such as a xanthine (B1682287) core, is an active area of research for potential antidiabetic agents. mdpi.com
Anti-prion and Psychotropic Effects
While direct studies on the anti-prion and specific psychotropic effects of this compound derivatives are not extensively detailed in the provided context, the structural motifs present in this compound are found in molecules with central nervous system (CNS) activity. The azetidine ring, for instance, is a component of various bioactive compounds and can influence their pharmacological properties. rsc.orglifechemicals.com The development of compounds targeting CNS disorders often involves the exploration of novel heterocyclic scaffolds to achieve desired therapeutic effects.
Antihypertensive Applications (Contextual with Azelnidipine)
The this compound moiety is a key structural component of the antihypertensive drug Azelnidipine. enamine.netnih.gov Azelnidipine is a dihydropyridine (B1217469) calcium channel blocker that induces a gradual and long-lasting decrease in blood pressure without causing reflex tachycardia. nih.gov It acts by inhibiting the transmembrane influx of calcium ions through L-type calcium channels in vascular smooth muscle, leading to vasodilation. nih.gov
Beyond its primary antihypertensive effect, Azelnidipine has been shown to possess cardio-protective, neuroprotective, and anti-atherosclerotic properties. nih.gov The presence of the azetidine ring is significant as it introduces conformational rigidity, which can lead to higher binding affinity with its biological target. enamine.net The use of azetidine-containing building blocks is a recognized strategy in drug design to enhance pharmacological profiles. enamine.net
In-depth Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is intricately linked to their chemical structure. SAR studies are crucial for understanding how different substituents on the azetidine and aniline rings influence their pharmacological effects.
Influence of Azetidine Ring Substituents on Biological Potency
The azetidine ring, a four-membered nitrogen-containing heterocycle, plays a pivotal role in the biological activity of these derivatives. rsc.orgrsc.org Its strained nature contributes to its reactivity and ability to interact with biological targets. rsc.orgrsc.org Substitutions on the azetidine ring can significantly modulate the potency and selectivity of the resulting compounds.
For example, in the context of antiviral agents, SAR studies on azetidine-containing dipeptides revealed that specific substitutions at the N- and C-termini, as well as the C-terminal side-chain, were essential for anti-HCMV activity. nih.gov The conformational restriction imposed by the azetidine ring was also found to be important for its biological function. nih.gov Similarly, in the development of antimicrobial agents, various substitutions on the azetidin-2-one ring system have led to compounds with potent activity against a range of bacteria and fungi. mdpi.comresearchgate.netnih.gov
The table below summarizes the impact of azetidine ring modifications on biological activity based on findings from related compound series.
| Modification | Impact on Biological Activity | Reference |
| N- and C-terminus substitutions on azetidine-containing dipeptides | Crucial for anti-HCMV activity | nih.gov |
| C-terminal side-chain modifications | Influences antiviral potency | nih.gov |
| Substitutions on the azetidin-2-one ring | Can confer potent antimicrobial and antifungal properties | mdpi.comresearchgate.netnih.gov |
Impact of Aniline Substituents on Pharmacological Profiles
Substituents on the aniline ring also have a profound effect on the pharmacological profiles of these compounds. The nature and position of these substituents can influence factors such as potency, selectivity, and pharmacokinetic properties. nih.gov
In general, the presence of electron-withdrawing groups on the aniline ring tends to increase toxic effects in certain assays, while electron-donating groups may reduce toxicity. nih.gov The hydrogen-bonding capacity of the amino group is also a critical determinant of biological activity. nih.gov
For instance, in a series of substituted anilines, toxicity was correlated with the Hammett sigma constant and hydrogen bonding descriptors. nih.gov In the context of antimalarial 4-aminoquinolines, a chlorine atom at the 7-position of the quinoline ring (structurally related to the aniline part) is essential for optimal activity. youtube.com Replacing this electron-withdrawing group with an electron-donating group like a methyl group can lead to a complete loss of activity. youtube.com
The following table outlines the influence of aniline ring substituents on pharmacological outcomes.
| Substituent Type/Position | Effect on Pharmacological Profile | Reference |
| Electron-withdrawing groups | Generally increase toxicity in some models | nih.gov |
| Electron-donating groups | May decrease toxicity | nih.gov |
| 7-chloro (in related quinolines) | Essential for optimal antimalarial activity | youtube.com |
| Hydrogen bonding capacity of NH2 | Influences biological interactions and toxicity | nih.gov |
Role of Conformational Flexibility in Biological Target Recognition
The four-membered azetidine ring, a core component of this compound and its derivatives, imparts significant conformational rigidity to molecular structures. nih.govenamine.net This structural constraint is a key feature in the design of biologically active compounds, as it reduces the entropic penalty associated with binding to a biological target. enamine.net By limiting the number of possible conformations, the azetidine scaffold pre-organizes the molecule into a shape that can be more favorable for fitting into a specific enzyme's active site or a receptor's binding pocket. enamine.net
The inherent ring strain and defined puckering of the azetidine ring influence the spatial orientation of its substituents. medwinpublishers.com In derivatives of this compound, this means the aniline portion of the molecule is held in a relatively fixed position relative to the azetidine nitrogen. This rigidity can be crucial for achieving high-affinity interactions with a target protein. nih.gov The cis- or trans- geometry of substituents on the azetidine ring can create an inherently concave molecular shape, which is a desirable feature for ligands designed for asymmetric catalysis and may influence biological recognition. nih.gov Furthermore, strategic modifications, such as the introduction of fluorine atoms, can influence the ring's pucker and lock the molecule into a specific, biologically active conformation. researchgate.net This control over molecular shape is a powerful tool in drug design, allowing for the optimization of interactions with target residues. researchgate.netnih.gov
Mechanistic Studies of Biological Actions
Enzyme Inhibition Mechanisms (e.g., Acetylcholinesterase, DHFR)
Azetidine-containing compounds have shown potential as inhibitors of various enzymes critical to disease pathways. While specific studies on this compound derivatives targeting Dihydrofolate Reductase (DHFR) are not prominent in the reviewed literature, the general class of nitrogen-containing heterocycles has been explored for this purpose. For instance, new series of quinazoline (B50416) analogs have been designed to mimic methotrexate (B535133) and inhibit mammalian DHFR, with some compounds showing IC₅₀ values in the sub-micromolar range. nih.gov
Acetylcholinesterase (AChE) Inhibition:
A more extensively studied area for related structures is the inhibition of acetylcholinesterase (AChE), an enzyme central to the pathology of Alzheimer's disease. sciforum.net Inhibiting AChE increases the concentration of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, which is a therapeutic strategy for improving dementia. sciforum.net The anti-AChE activity of molecules is often correlated with their specific conformation and stereochemistry, which dictates their fit within the enzyme's active site. nih.gov
Structure-activity relationship (SAR) studies on various AChE inhibitors reveal key principles that can be applied to the design of this compound derivatives. For example, in methylxanthine-based AChE inhibitors, a seven-carbon linker chain was found to provide optimal inhibitory activity. sciforum.net The nature of the amine group is also critical; a study found that a diethylamine (B46881) group was superior to a benzylamine (B48309) group in developing potent AChE inhibitors. sciforum.net The most potent compound in that study, a theobromine-diethylamine hybrid, exhibited an IC₅₀ of 0.188 µM. sciforum.net
The following table, adapted from studies on related heterocyclic AChE inhibitors, illustrates how substitutions can impact inhibitory potency.
| Compound Class | Substitution | Target | IC₅₀ (µM) | Inhibition Type |
| Theobromine-Amine Hybrid | Diethylamine | AChE | 0.188 | - |
| Azobenzene-Amine Hybrid | Diethylamine | AChE | 1.1 | - |
| Benzimidazole-thioquinoline | 4-bromobenzyl | α-glucosidase | 28.0 | Competitive |
| Benzimidazole-thioquinoline | Unsubstituted benzyl | α-glucosidase | 153.7 | - |
This table presents data from various studies on heterocyclic enzyme inhibitors to illustrate structure-activity relationships. Data for Theobromine and Azobenzene hybrids from sciforum.net, Benzimidazole-thioquinoline hybrids from nih.gov.
Receptor Binding and Modulation Pathways
The azetidine scaffold is a valuable component in molecules designed to interact with various receptors and transporters. nih.gov The conformationally restricted nature of the ring allows for precise positioning of pharmacophoric elements necessary for receptor recognition and modulation. nih.gov
Studies on azetidine derivatives have demonstrated their potential as GABA uptake inhibitors, targeting the GAT-1 and GAT-3 transporters. nih.govresearchgate.net In one such study, azetidin-2-ylacetic acid derivatives featuring a 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl lipophilic group were potent at GAT-1, with IC₅₀ values of 2.83 µM and 2.01 µM, respectively. nih.gov This highlights the importance of the lipophilic side chain in achieving high affinity. The position of the acidic moiety on the azetidine ring was also found to be a critical determinant of activity. researchgate.net
Furthermore, azetidine derivatives have been explored as allosteric modulators of receptors like the calcium-sensing receptor (CaR). researchgate.net In this context, the stereochemistry of substituents on the azetidine ring can profoundly influence the binding mode and functional activity at the receptor. researchgate.net
| Compound Class | Target | Mechanism | Key Structural Feature |
| Azetidin-2-ylacetic acid derivatives | GAT-1 Transporter | Uptake Inhibition | Lipophilic 4,4-diphenylbutenyl moiety |
| Azetidine-3-carboxylic acid derivatives | GAT-3 Transporter | Uptake Inhibition | N-alkylated lipophilic residues |
| Fluorinated Azetidine Analogues | Calcium-Sensing Receptor (CaR) | Allosteric Modulation | β-fluoroamine stereoisomers |
This table summarizes findings on receptor and transporter modulation by various azetidine derivatives, based on data from researchgate.netnih.gov.
Emerging Applications and Future Research Directions for 4 Azetidin 1 Yl 2 Methylaniline
Utility as Chiral Templates in Asymmetric Synthesis
The development of chiral ligands and auxiliaries is a cornerstone of asymmetric synthesis, enabling the selective production of a single enantiomer of a chiral molecule. While direct studies on 4-(Azetidin-1-yl)-2-methylaniline as a chiral template are not extensively documented, the principles of asymmetric catalysis suggest its potential. Chiral azetidine (B1206935) derivatives have been successfully employed as ligands in various asymmetric reactions. researchgate.netbham.ac.uk For instance, C2-symmetric 2,4-disubstituted azetidines have been synthesized and used as chiral ligands for the addition of diethylzinc (B1219324) to aldehydes. researchgate.net Similarly, single enantiomer 2,4-cis-disubstituted amino azetidines have been effective ligands in copper-catalyzed Henry reactions. ljmu.ac.uk
The potential of this compound as a chiral template would depend on the introduction of chirality, for example, by using a chiral azetidine precursor or by resolving the final compound. Once a chiral version is obtained, it could be explored as a ligand in metal-catalyzed reactions or as a chiral auxiliary. The nitrogen atom of the azetidine ring and the aniline (B41778) nitrogen could coordinate with metal centers, creating a chiral environment that could induce enantioselectivity in a variety of transformations.
Table 1: Examples of Chiral Azetidine Derivatives in Asymmetric Synthesis
| Chiral Azetidine Derivative | Reaction Type | Metal Catalyst | Enantiomeric Excess (ee) | Reference |
| (S)-1-Methyl-2-(diphenylhydroxymethyl)azetidine | Addition of diethylzinc to aldehydes | - | Up to 100% | researchgate.net |
| Single enantiomer 2,4-cis-disubstituted amino azetidines | Henry reaction | Copper | >99% | ljmu.ac.uk |
| Chiral C2-symmetric 2,4-disubstituted azetidines | Addition of diethylzinc to aldehydes | - | High | researchgate.net |
| Chiral azetidine-derived ligand | Magnesium-catalyzed asymmetric ring-opening of aziridines | Magnesium | Good | researchgate.net |
Applications in Polymerization Processes
Aniline and its derivatives are well-known monomers for the synthesis of conducting polymers like polyaniline (PANI). nih.govrsc.org The polymerization of substituted anilines can lead to polymers with modified properties, such as improved solubility and processability. nih.gov For example, the polymerization of 2-methylaniline has been studied, and it was found that the resulting poly(2-methylaniline) is an amorphous material. acs.org
The presence of the azetidine group in this compound could offer unique properties to the resulting polymer. The azetidine ring might influence the polymer's morphology, solubility, and electronic properties. Furthermore, the strained azetidine ring could potentially be opened under certain polymerization conditions, leading to cross-linking or the formation of different polymer architectures. Cationic ring-opening polymerization is a known process for azetidines, which can result in hyperbranched polymers. utwente.nl The polymerization of azetidinium salts has also been explored. researchgate.net Future research could investigate the electrochemical or chemical polymerization of this compound and characterize the resulting polymers for their potential applications in areas like sensors, coatings, and electronic devices.
Potential in Peptidomimetic and Nucleic Acid Chemistry
Peptidomimetics are molecules that mimic the structure and function of peptides. They are often designed to have improved properties such as increased stability and oral bioavailability. The rigid structure of the azetidine ring makes it an attractive scaffold for the design of peptidomimetics. nih.gov Azetidine-containing amino acids can be incorporated into peptide chains to induce specific conformations. Recent research has shown that azetidines can be used to create peptidomimetics for various applications. rsc.org
While there is no specific literature on the use of this compound in peptidomimetics, its structure suggests potential. The aniline part could be functionalized to be incorporated into a peptide backbone, while the azetidine ring would introduce a rigid constraint. This could be useful for stabilizing secondary structures like β-turns or for creating novel scaffolds for drug design. nih.gov In nucleic acid chemistry, the potential applications are less direct but could involve using the molecule as a building block for modified nucleosides or as an intercalating agent.
Integration into Advanced Drug Discovery Paradigms (e.g., Fragment-Based Drug Design)
Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds in drug discovery. wikipedia.orgrsc.org It involves screening small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. These initial hits are then optimized and grown into more potent drug candidates. drughunter.com The properties of this compound, with a molecular weight of 162.23 g/mol , fall within the typical range for fragments. nih.gov
The anilino-azetidine scaffold could be a valuable starting point in FBDD campaigns. The aniline ring can participate in various interactions with protein targets, such as hydrogen bonding and π-stacking. The azetidine ring provides a three-dimensional character and can be further functionalized to explore the binding pocket of a target protein. Aniline derivatives have been used in the development of kinase inhibitors, and the 4-(azetidin-1-yl) group could provide a vector for growing the fragment into a more potent and selective inhibitor. youtube.com
Table 2: Physicochemical Properties of this compound Relevant to FBDD
| Property | Value | Reference |
| Molecular Formula | C10H14N2 | |
| Molecular Weight | 162.23 g/mol | |
| CAS Number | 344405-56-7 |
Development of Novel Azetidine-Aniline Hybrid Molecules
The concept of creating hybrid molecules by combining two or more pharmacophores is a promising strategy in drug design to develop compounds with improved activity or novel mechanisms of action. rsc.orgmdpi.comresearchgate.net The this compound scaffold is an excellent candidate for the development of such hybrid molecules.
The aniline moiety can be readily modified through various chemical reactions, such as acylation, sulfonylation, or coupling reactions, to attach other pharmacophoric groups. For instance, it could be combined with moieties known to have anticancer, antibacterial, or antiviral activities. The synthesis of novel azetidine analogs has been explored for their potential as inhibitors of dopamine (B1211576) uptake. nih.gov Similarly, novel hybrid molecules containing a quinoline (B57606) scaffold have been synthesized and shown to possess antibacterial activity. nih.gov Future research could focus on synthesizing a library of hybrid molecules based on the this compound core and screening them for a wide range of biological activities.
Exploration of Innovative and Sustainable Synthetic Routes
The development of sustainable and environmentally friendly synthetic methods is a key goal in modern chemistry. covestro.comcoherentmarketinsights.com This includes the use of greener solvents, catalysts, and reaction conditions. The synthesis of N-aryl azetidines can be achieved through various methods, including copper-catalyzed N-arylation followed by ring closure. organic-chemistry.org
Future research could focus on developing more sustainable routes to this compound. This could involve exploring one-pot reactions, using bio-based starting materials, or employing catalytic systems that operate under milder conditions. For example, processes for producing aniline from renewable resources like biomass are being developed. covestro.com The use of flow chemistry could also offer a safer and more efficient way to handle potentially hazardous intermediates. bham.ac.uk
Comprehensive Mechanistic Investigations of Biological Activities
While the biological activities of this compound are not yet extensively characterized, related structures have shown interesting pharmacological properties. Azetidine-containing compounds have been investigated for a wide range of biological activities, including as anticancer and antimicrobial agents. nih.gov Substituted anilines are also a common feature in many biologically active compounds, including kinase inhibitors. youtube.commdpi.com
Future research should aim to conduct comprehensive mechanistic studies to understand how this compound and its derivatives exert their biological effects. This would involve identifying their molecular targets and elucidating the signaling pathways they modulate. For example, if a derivative shows anticancer activity, studies could investigate its effect on cell cycle progression, apoptosis, and specific cancer-related proteins. Kinetic and mechanistic studies on the reactions of substituted anilines can also provide insights into their reactivity and potential interactions with biological macromolecules. rsc.org
Potential Applications in Agrochemicals and Advanced Materials Science
The exploration of this compound in applied chemical fields is still in its nascent stages. However, the known functionalities of its constituent parts—the aniline and azetidine groups—provide a strong basis for predicting its potential utility.
Agrochemical Development
Aniline derivatives are foundational in the synthesis of a wide array of agrochemicals, including herbicides, fungicides, and insecticides. researchgate.netresearchgate.net The specific structure of this compound could be leveraged to create novel active ingredients. A patent exists for certain azetidine derivatives, though not this specific compound, which have been shown to act as plant growth regulators. google.com This suggests that this compound and its derivatives could be investigated for similar properties, potentially leading to new products for enhancing crop yields or managing plant growth.
Future research could focus on synthesizing and screening derivatives of this compound for various biological activities. The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a known pharmacophore in many biologically active compounds. wikipedia.orgmedwinpublishers.com Its incorporation into an aniline structure could yield molecules with unique modes of action against agricultural pests and diseases.
Table 1: Potential Agrochemical Research Areas for this compound
| Research Area | Potential Application | Rationale |
| Herbicide Discovery | Development of new herbicides with novel modes of action. | Aniline derivatives are precursors to many commercial herbicides. |
| Fungicide Synthesis | Creation of fungicides to protect crops from fungal pathogens. | The azetidine moiety can confer specific biological activities. |
| Plant Growth Regulation | Use as a regulator to control plant development and growth. | Related azetidine compounds have shown plant growth-regulating properties. google.com |
Advanced Materials Science
In the realm of materials science, both aniline and azetidine derivatives have shown significant promise. Polyaniline is a well-known conductive polymer with applications in sensors, anti-static coatings, and corrosion inhibition. rsc.org The synthesis and polymerization of new aniline derivatives are active areas of research, aimed at creating polymers with tailored electronic and physical properties. nih.govscribd.comrsc.orgresearchgate.net
The presence of the azetidine ring in this compound introduces a point of reactivity that could be exploited for polymerization. The ring strain of azetidines makes them susceptible to ring-opening polymerization, leading to the formation of polyamines. rsc.orgresearchgate.netutwente.nl These polymers have found use in applications such as antibacterial coatings and CO2 capture. rsc.orgresearchgate.netacs.org
Therefore, this compound could serve as a novel monomer for the creation of functional polymers. The resulting materials could potentially combine the conductive properties of polyaniline with the unique functionalities imparted by the polyamine chain, opening up possibilities for new types of sensors, membranes, or other advanced materials.
Table 2: Potential Materials Science Applications for this compound
| Application Area | Potential Material Type | Key Features |
| Chemical Sensors | Functionalized conductive polymers. | High sensitivity and selectivity towards specific analytes. nih.govrsc.org |
| Anti-corrosion Coatings | Protective polymer films. | Enhanced adhesion and barrier properties. |
| Gas Separation Membranes | Polyamines for CO2 capture. | High affinity and capacity for carbon dioxide. researchgate.netacs.org |
| Biocompatible Materials | Polymers for biomedical applications. | Potential for antibacterial properties and use in drug delivery. rsc.orgutwente.nl |
While direct research on the applications of this compound is currently limited, the established roles of its structural components in agrochemicals and materials science strongly suggest that it is a compound worthy of further investigation. Future research efforts in these areas could unlock a range of valuable applications for this versatile molecule.
Q & A
Q. What are the optimal synthetic routes for 4-(Azetidin-1-yl)-2-methylaniline, and how do reaction conditions influence yield and purity?
The synthesis of azetidine-containing compounds often involves cycloaddition or coupling reactions. For example, azetidine derivatives like 4-(Azetidin-1-YL)but-2-YN-1-OL are synthesized via click chemistry or coupling with propargyl alcohol under controlled conditions (e.g., temperature, catalysts). Reaction optimization using continuous flow reactors can improve yields and purity by ensuring precise control over parameters such as temperature and pressure .
Q. How can researchers characterize the electronic and steric properties of this compound to predict its reactivity?
Density-functional theory (DFT) calculations, including exact-exchange terms (e.g., B3LYP functional), are critical for evaluating thermochemical properties, bond dissociation energies, and charge distribution. These methods align with studies on similar amines, where DFT accurately predicts atomization energies and ionization potentials, enabling reactivity predictions . Experimental techniques like NMR, X-ray crystallography, and IR spectroscopy further validate computational models.
Q. What stability challenges arise during storage or handling of this compound, and how can they be mitigated?
Azetidine derivatives are prone to oxidation and hydrolysis due to ring strain. Stabilization strategies include inert-atmosphere storage (argon/nitrogen), low-temperature preservation (−20°C), and the use of antioxidants like BHT. Stability studies under varying pH and temperature conditions are recommended to identify degradation pathways .
Advanced Research Questions
Q. How does the substitution pattern on the azetidine ring affect the compound’s biological activity, and what SAR (structure-activity relationship) models apply?
The azetidine ring’s conformational flexibility and nitrogen lone-pair orientation influence binding to biological targets. For example, modifications to the methyl group on the aniline moiety (as in 4-(3-methoxyphenoxy)-2-methylaniline) alter interactions with enzymes or receptors, as shown in studies on anticancer and antimicrobial analogs. SAR analysis using molecular docking and free-energy perturbation (FEP) simulations can quantify these effects .
Q. What contradictions exist between in vitro and in vivo data for this compound’s toxicity, and how can they be resolved?
While in vitro assays may show low cytotoxicity, in vivo studies on structurally related compounds (e.g., 4,4′-Methylene Bis(2-Methylaniline)) reveal carcinogenic potential in rats. Discrepancies arise from metabolic activation (e.g., cytochrome P450-mediated oxidation) or species-specific pharmacokinetics. Cross-species comparative metabolism studies and physiologically based pharmacokinetic (PBPK) modeling are essential to reconcile these differences .
Q. Which computational methods are most reliable for predicting the redox behavior of this compound in catalytic systems?
Hybrid DFT functionals (e.g., M06-2X) combined with solvent continuum models (e.g., SMD) effectively predict redox potentials and electron-transfer pathways. For example, studies on substituted anilines show that exact-exchange inclusion reduces errors in ionization potential calculations by 2–3 kcal/mol, critical for designing electrocatalysts or photoredox systems .
Methodological Guidance
-
Experimental Design for Synthesis:
Use continuous flow reactors to enhance reproducibility and scalability. Monitor intermediates via LC-MS and optimize catalysts (e.g., Pd/C for hydrogenation) to minimize byproducts . -
Data Contradiction Analysis:
Apply multivariate statistical analysis (e.g., PCA) to isolate variables causing discrepancies between computational and experimental results. Cross-validate with high-level ab initio methods (e.g., CCSD(T)) for critical parameters . -
Biological Activity Profiling:
Combine high-throughput screening with transcriptomics to identify off-target effects. For example, RNA-seq analysis of cells treated with 4-(3-methoxyphenoxy)-2-methylaniline revealed pathway modulation linked to apoptosis .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
